molecular formula C10H11NO2 B1265559 N-(2-Acetylphenyl)acetamide CAS No. 5234-26-4

N-(2-Acetylphenyl)acetamide

Cat. No.: B1265559
CAS No.: 5234-26-4
M. Wt: 177.2 g/mol
InChI Key: YSZGCNKBKQQPAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Acetylphenyl)acetamide is an organic compound with the molecular formula C10H11NO2 It is a derivative of acetanilide, where the acetyl group is attached to the nitrogen atom of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Acetylphenyl)acetamide can be synthesized through the acylation of 2-aminoacetophenone with acetic anhydride. The reaction typically involves heating 2-aminoacetophenone with acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: N-(2-Acetylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinolines or other aromatic compounds.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of quinolines and other aromatic compounds.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-Acetylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Acetylphenyl)acetamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved include modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

  • N-(2-Methylphenyl)acetamide
  • N-(2-Ethylphenyl)acetamide
  • N-(2-Methoxyphenyl)acetamide

Comparison: N-(2-Acetylphenyl)acetamide is unique due to the presence of the acetyl group at the ortho position, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(2-acetylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-7(12)9-5-3-4-6-10(9)11-8(2)13/h3-6H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZGCNKBKQQPAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80200369
Record name Acetanilide, 2'-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5234-26-4
Record name N-(2-Acetylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5234-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Acetamidoacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005234264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5234-26-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12469
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetanilide, 2'-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-ACETAMIDOACETOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1K8P8A71N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a white suspension of 1-(2-aminophenyl)ethanone (25 g, 185 mmol) and Et3N (33.4 mL, 240 mmol) in DCM at 0° C. was added dropwise AcCl (15.70 mL, 222 mmol) in 25 mL DCM. The reaction mixture was then stirred at r.t. for 2 h. After the reaction went to completion as monitored by LC-MS, the reaction mixture was cooled to 0° C., and was then quenched with H2O (100 mL). The organic phase was isolated; the aqueous layer was extracted with DCM. The organic phases were combined, and washed with H2O and brine. The resulting organic phase was dried over anhydrous MgSO4, filtered and concentrated to dryness to give crude N-(2-acetylphenyl)acetamide, which was used in the next step without further purification (30 g, yield 92%). MS (m/z): 136 (M+H)+.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
33.4 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
15.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2-acetylaniline (1 ml; 8.3 mmol) and acetic anhydride (10 ml) was stirred overnight at ambient temperature. Saturated aqueous sodium carbonate was added till basic reaction and the resulting mixture was extracted with ethyl acetate. The organic phase was dried over sodium sulphate and evaporated under reduced pressure to leave N-(2-acetylphenyl)acetamide quantitatively. This product was dissolved in ethanol (40 ml) and hydroxylamine, hydrochloride (0.94 g; 13.6 mmol) was added. The mixture was heated to reflux for 7 hours and then left at ambient temperature overnight. The solvent was removed by evaporation and the residue was partitioned between ethyl acetate and aqueous sodium carbonate. The organic phase was concentrated and subjected to chromatography on silica gel using a mixture of ethyl acetate and methanol (9:1 v/v) as the eluent. Yield: 0.26 g (15%). Mp. 99-100° C.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To 1-(2-amino-phenyl)-ethanone 2 (90.37 g, 0.67 moles) was added acetic anhydride (68.25 g, 0.67 moles) and stirred for 2 h at 4° C. The reaction mixture was poured into crushed ice and the precipitate was filtered, washed with ice water, and air-dried to afford N-(2-acetyl-phenyl)-acetamide 3 (104.70 g, 88% yield). 1HNMR (400 MHz, DMSO-d6) δ2.10 (s, 3H), 2.60 (s, 3H), 7.17-7.21 (m, 1H), 7.55-7.59 (m, 1H), 7.95 (d, 1H, J=8.0 Hz), 8.26 (d, 1H, J=8.0 Hz), 11.16 (s 1H); MS m/z 17 (M+).
Quantity
90.37 g
Type
reactant
Reaction Step One
Quantity
68.25 g
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

To an ice cold slurry of the 1-(2-amino-phenyl)-ethanone (2 g, 14.79 mmol) in dichloroethane (10 mL), acetyl chloride (1.22 g, 16.2 mmol) was added slowly. The reaction mixture was warmed to room temperature and stirred for 2 h. After completion of the reaction, the reaction mixture was quenched with water (10 mL) and extracted with dichloromethane (2×25 mL). The combined organic layers were washed with an aq. solution of 5% NaHCO3 followed by water and brine, then dried over anhydrous sodium sulphate and concentrated to dryness. The obtained residue was purified by column chromatography using 2% ethyl acetate in hexane to obtain the title compound as off-white solid which directly used for the next reaction.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

A solution of 2′-aminoacetophenone (5.0 g, 37 mmol) in dichloromethane (150 mL) at room temperature was treated with triethylamine (5.3 mL, 40 mmol) and acetyl chloride (3.2 mL, 45 mmol), stirred for 3 hours, then washed with water. The aqueous layer was extracted with ethyl acetate (2×20 mL) and the combined extracts were concentrated to provide the desired product (6.5 g, 100%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Acetylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-Acetylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(2-Acetylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(2-Acetylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(2-Acetylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(2-Acetylphenyl)acetamide
Customer
Q & A

Q1: What is the significance of N-(2-Acetylphenyl)acetamide in the context of heme dioxygenase research?

A1: this compound is a product formed when 2,3-dimethylindole is oxidized by a ferrous heme dioxygen adduct (FeIII-O2•-) generated during electrochemical oxygen reduction by iron porphyrins. [] This reaction is significant because it mimics the activity of heme dioxygenases, enzymes that catalyze the oxidation of tryptophan to kynurenine, a crucial step in the biosynthesis of essential biomolecules like NAD. [] The formation of this compound, with both oxygen atoms retained from O2, provides evidence that the iron porphyrin system can act as a functional model for heme dioxygenases. []

Q2: What is known about the structure of this compound?

A2: this compound (C10H11NO2) exhibits an intramolecular N—H⋯O hydrogen bond influencing its planar conformation. [] This structural information was determined through synthesis from 2′-amino­acetophenone in acetic anhydride and subsequent analysis. []

Q3: What analytical techniques have been used to study this compound formation in the context of heme dioxygenase models?

A3: In situ resonance Raman spectroscopy, specifically SERRS-RDE (surface-enhanced resonance Raman spectroscopy - rotating disk electrode), has been instrumental in studying the formation of this compound. [] This technique allows researchers to probe the species formed during electrochemical oxygen reduction catalyzed by iron porphyrins immobilized on electrodes. By analyzing the spectroscopic data, researchers identified the accumulation of the FeIII-O2•- species, which is responsible for oxidizing 2,3-dimethylindole to this compound, mimicking the heme dioxygenase reaction. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.